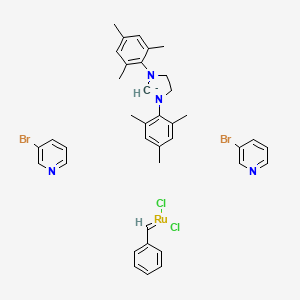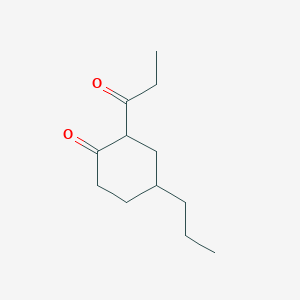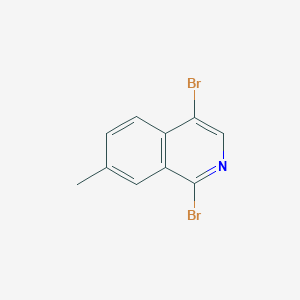![molecular formula C14H16N2O2 B13638546 1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine is a chemical compound with the molecular formula C14H16N2O2. It is also known by its IUPAC name, benzyl 4-isocyano-1-piperidinecarboxylate . This compound is characterized by the presence of a benzyloxycarbonyl group attached to a piperidine ring, which is further substituted with an isocyanate group. It is primarily used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of 1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine involves several steps. One common method includes the reaction of benzyl chloroformate with 4-isocyanopiperidine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in amines.
Aplicaciones Científicas De Investigación
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group for amines, suppressing their nucleophilic and basic properties . This allows for selective reactions at other functional groups within the molecule. The isocyanate group can react with nucleophiles, forming ureas or carbamates, which are important in various biochemical pathways.
Comparación Con Compuestos Similares
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine can be compared with other similar compounds, such as:
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of an isocyanate group.
Benzyl chloroformate:
The uniqueness of this compound lies in its combination of the benzyloxycarbonyl and isocyanate groups, which provide distinct reactivity and applications in organic synthesis and research.
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
benzyl 4-isocyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-15-13-7-9-16(10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2 |
Clave InChI |
IOTJRARVBGDBHC-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


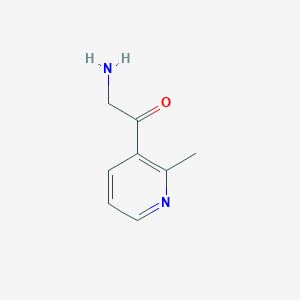
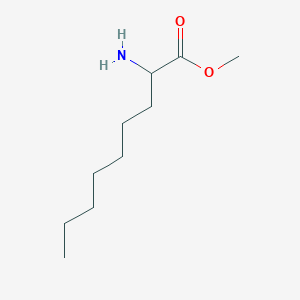


![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
